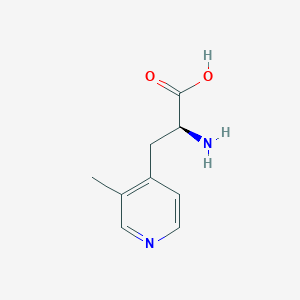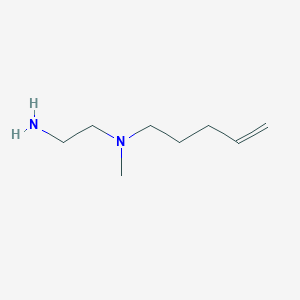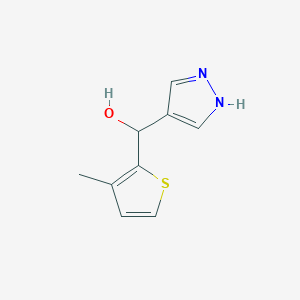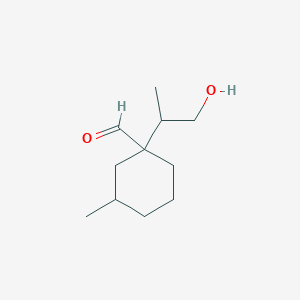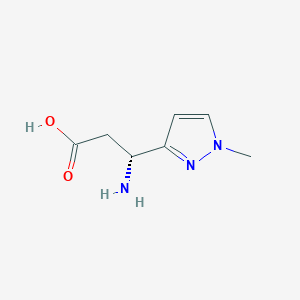
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid: is an organic compound that features both an amino group and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic conditions.
Introduction of the amino group: The amino group can be introduced via reductive amination or by using a suitable amine precursor.
Formation of the propanoic acid moiety: This can be done by reacting the intermediate with a suitable carboxylic acid derivative under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the pyrazole ring into a pyrazoline ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with various enzymes and proteins.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Investigated for its potential therapeutic effects in various diseases.
Industry:
- Used in the development of new materials with specific properties.
- Employed in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of (3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The amino group and the pyrazole ring can interact with various enzymes and proteins, leading to changes in their activity. The compound can also participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
3-Amino-1-methyl-1H-pyrazole: Similar structure but lacks the propanoic acid moiety.
3-Amino-3-(1H-pyrazol-3-yl)propanoic acid: Similar structure but lacks the methyl group on the pyrazole ring.
Uniqueness:
- The presence of both the amino group and the pyrazole ring in (3R)-3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid makes it a versatile compound with unique reactivity.
- The specific arrangement of functional groups allows for unique interactions with molecular targets, making it valuable in various applications.
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
(3R)-3-amino-3-(1-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-2-6(9-10)5(8)4-7(11)12/h2-3,5H,4,8H2,1H3,(H,11,12)/t5-/m1/s1 |
InChIキー |
GBMPYBWNIVPXAF-RXMQYKEDSA-N |
異性体SMILES |
CN1C=CC(=N1)[C@@H](CC(=O)O)N |
正規SMILES |
CN1C=CC(=N1)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


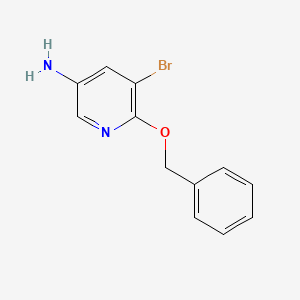
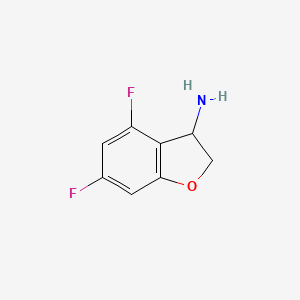
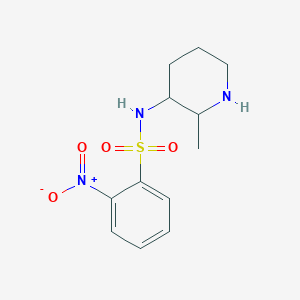

![Diethyl({2-[(2-methyloxolan-3-yl)amino]ethyl})amine](/img/structure/B13312895.png)
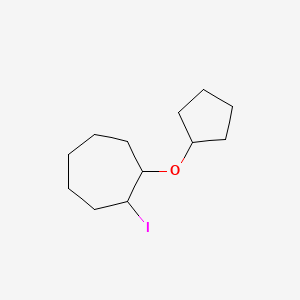



![1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13312922.png)
